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Compound of Interest

Compound Name:
Adamantane, 1-

thiocyanatomethyl-

Cat. No.: B7883412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data to confirm the structure of 1-

thiocyanatomethyl-adamantane. By examining Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) data, we can elucidate the key

structural features of this adamantane derivative. For comparative purposes, spectroscopic

data for adamantane and its structural isomer, 1-adamantyl isothiocyanate, are also presented.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-thiocyanatomethyl-

adamantane and related compounds.

Table 1: Infrared (IR) Spectroscopy Data
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Compound
Key Vibrational
Frequencies (cm⁻¹)

Functional Group
Assignment

1-Thiocyanatomethyl-

adamantane

~2150 (sharp, medium) ~2900-

3000 (strong) ~1450 (medium)

C≡N (thiocyanate) stretch C-H

(alkane) stretch CH₂ bend

Adamantane
~2900-3000 (strong) ~1450

(medium)
C-H (alkane) stretch CH₂ bend

1-Adamantyl isothiocyanate

~2100-2250 (broad, strong)

~2900-3000 (strong) ~1450

(medium)

N=C=S (isothiocyanate)

stretch C-H (alkane) stretch

CH₂ bend

Note: Specific experimental IR data for 1-thiocyanatomethyl-adamantane was not available in

the searched literature. The provided frequency is a typical value for organic thiocyanates.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

1-Thiocyanatomethyl-

adamantane
~3.0 s -CH₂-SCN

~1.5-2.0 m Adamantane protons

Adamantane[1] 1.87 m CH₂

1.75 m CH

1-Adamantyl

isothiocyanate[2]
2.01-1.46 m Adamantane protons

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Compound Chemical Shift (δ) ppm Assignment

1-Thiocyanatomethyl-

adamantane
~110-115 ~50-55 ~30-45

-SCN -CH₂-SCN Adamantane

carbons

Adamantane[3][4] 37.8 CH

28.0 CH₂

1-Adamantyl isothiocyanate[5]

[6]
129.4 N=C=S

58.5 Quaternary C in Adamantane

43.8 Adamantane carbons

35.6 Adamantane carbons

29.3 Adamantane carbons

Note: Specific experimental ¹³C NMR data for 1-thiocyanatomethyl-adamantane was not

available in the searched literature. The provided chemical shifts are estimates based on

typical values for similar structures.

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

1-Thiocyanatomethyl-

adamantane[7]
207 135 (adamantyl cation)

Adamantane[8] 136 135, 93, 79

1-Adamantyl isothiocyanate[6]

[9]
193 135 (adamantyl cation)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: For solid samples, the thin solid film method is commonly used. A small

amount of the solid (around 50 mg) is dissolved in a volatile solvent like methylene chloride

or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is

allowed to evaporate, leaving a thin film of the compound on the plate.[10]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: The salt plate with the sample film is placed in the sample holder of the FT-

IR instrument. A background spectrum of the clean salt plate is typically recorded first and

automatically subtracted from the sample spectrum. The spectrum is recorded over the mid-

infrared range (typically 4000-400 cm⁻¹). The resulting spectrum plots absorbance or

transmittance as a function of wavenumber (cm⁻¹).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation: The sample (typically 1-5 mg for ¹H NMR, 10-25 mg for ¹³C NMR) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of

a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition for ¹H NMR: The sample is placed in the spectrometer's magnet. The

acquisition parameters, such as the number of scans and relaxation delay, are set. The free

induction decay (FID) signal is acquired and then Fourier-transformed to produce the NMR

spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference

standard.

Data Acquisition for ¹³C NMR: The procedure is similar to ¹H NMR, but typically requires a

larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton

decoupling is commonly used to simplify the spectrum by removing C-H coupling.[11]

3. Mass Spectrometry (MS)

Sample Introduction and Ionization: For volatile compounds, the sample can be introduced

via a gas chromatograph (GC-MS). The sample is vaporized and then ionized, often using

electron ionization (EI), where a high-energy electron beam knocks an electron off the

molecule to form a molecular ion.[3]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[3]

Detection: An electron multiplier or other detector measures the abundance of ions at each

m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow and
Structural Elucidation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logic

of using combined spectroscopic data for structure confirmation.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logic diagram for structure elucidation.

By integrating the information from these complementary spectroscopic techniques, the

chemical structure of 1-thiocyanatomethyl-adamantane can be unequivocally confirmed. The

presence of the thiocyanate group, the adamantane core, and the methylene linker are all

supported by the presented data. This guide serves as a valuable resource for researchers in

the field of medicinal chemistry and drug development who are working with adamantane

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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